zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron
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Overview
Description
Zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron: is a complex organic compound that features a zinc ion coordinated to a porphyrin ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron typically involves the coordination of zinc ions to a pre-synthesized porphyrin ligand. The porphyrin ligand is often synthesized through a series of condensation reactions involving pyrrole and aldehyde derivatives under acidic conditions. The zinc ion is then introduced through a metallation reaction, where the porphyrin ligand is treated with a zinc salt, such as zinc acetate, in a suitable solvent like methanol or chloroform .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis of the porphyrin ligand followed by metallation with zinc ions. The process requires careful control of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the porphyrin ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted porphyrin derivatives.
Scientific Research Applications
Chemistry:
- Used as a catalyst in various organic reactions due to its ability to stabilize transition states.
- Employed in the synthesis of other complex organic molecules .
Biology:
- Investigated for its role in biological systems, particularly in mimicking the function of natural metalloproteins.
- Studied for its potential use in photodynamic therapy for cancer treatment .
Medicine:
- Potential applications in drug delivery systems due to its ability to form stable complexes with various drugs.
- Explored for its antimicrobial properties .
Industry:
- Utilized in the development of sensors and diagnostic tools due to its unique optical properties.
- Applied in the field of materials science for the creation of novel materials with specific electronic and photophysical properties .
Mechanism of Action
The mechanism of action of zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron involves its ability to coordinate with various biological molecules, thereby influencing their function. The zinc ion plays a crucial role in stabilizing the structure of the compound and facilitating interactions with target molecules. The porphyrin ring can participate in electron transfer reactions, making it useful in redox processes .
Comparison with Similar Compounds
Zinc phthalocyanine: Similar in structure but with different substituents on the porphyrin ring.
Zinc tetraphenylporphyrin: Another zinc-porphyrin complex with phenyl groups instead of hydroxyl and carboxylate groups.
Zinc protoporphyrin: A naturally occurring zinc-porphyrin complex found in biological systems.
Uniqueness:
- The presence of hydroxyl and carboxylate groups in zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron provides unique chemical reactivity and potential for forming hydrogen bonds.
- Its specific structure allows for unique interactions with biological molecules, making it particularly useful in biomedical applications .
Properties
Molecular Formula |
C34H36N4O8Zn |
---|---|
Molecular Weight |
694.1 g/mol |
IUPAC Name |
zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron |
InChI |
InChI=1S/C34H38N4O8.Zn/c1-15-19(5-7-31(43)44)25-12-26-20(6-8-32(45)46)16(2)22(36-26)10-27-34(30(42)14-40)18(4)24(38-27)11-28-33(29(41)13-39)17(3)23(37-28)9-21(15)35-25;/h9-12,29-30,39-42H,5-8,13-14H2,1-4H3,(H4,35,36,37,38,43,44,45,46);/q;+2/p-2 |
InChI Key |
OLFFCDGYTYSFTK-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C(CO)O)C)C(CO)O)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Zn+2] |
Origin of Product |
United States |
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